molecular formula C6H9BrClNS B1338796 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride CAS No. 86423-47-4

2-(5-Bromothiophen-2-yl)ethanamine hydrochloride

Cat. No. B1338796
CAS RN: 86423-47-4
M. Wt: 242.57 g/mol
InChI Key: UQZYURSUTNERFP-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)ethanamine hydrochloride (2-BTEH) is a synthetic compound with a wide range of applications in scientific research. It is a brominated thiophene derivative and has been used as a model compound in various biological studies. It has been used in in-vitro and in-vivo studies to investigate its pharmacological and biochemical effects.

Scientific Research Applications

Material Science

The compound’s utility in material science stems from its ability to act as a precursor in the synthesis of complex molecules. Its reactivity with various agents can lead to the development of new materials with desired properties such as increased strength or chemical resistance .

Chemical Synthesis

As a reagent, this compound is used in chemical synthesis to introduce the thiophene moiety into larger molecules. This can be particularly useful in creating compounds with specific electronic or photophysical properties .

Analytical Chemistry

In analytical chemistry, 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride can be used as a standard or reference compound in various spectroscopic methods, including NMR , HPLC , LC-MS , and UPLC . This aids in the identification and quantification of substances in complex mixtures .

Dye-Sensitized Solar Cells

This compound has potential applications in the development of dye-sensitized solar cells (DSSCs). Its role in the synthesis of dyes for DSSCs could lead to more efficient and cost-effective solar energy conversion .

Halogen Bonding Studies

The presence of a bromine atom makes 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride a candidate for studying halogen bonding interactions. This is significant in the design of molecular assemblies and understanding intermolecular forces .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZYURSUTNERFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520859
Record name 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiophen-2-yl)ethanamine hydrochloride

CAS RN

86423-47-4
Record name 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86423-47-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution containing 3.42 g. (0.01 mol) diethyl N-[2-(5-bromothien-2-yl)-ethyl]-phosphoramidate in 50 ml. diisopropyl ether saturated with hydrogen chloride is stirred overnight at ambient temperature. The crystals formed are filtered off and washed with diisopropyl ether. After drying, there is obtained 1.45 g. (yield: 60%, referred to the phosphoramidate used) of the desired product in the form of silverygrey flakes; m.p. 220° C. (decomposition)
Name
diethyl N-[2-(5-bromothien-2-yl)-ethyl]-phosphoramidate
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

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